Naaxia vs. Levocabastine: Superior Reduction in Tear Eosinophil Cationic Protein (ECP) in Vernal Keratoconjunctivitis
In a 28-day randomized, masked, pilot study of 23 patients with vernal keratoconjunctivitis (VKC), Naaxia Sine® (preservative-free NAAGA) demonstrated a statistically significant reduction in tear ECP levels compared to levocabastine (p = 0.023). ECP is a specific biomarker of eosinophil activation and inflammation severity in VKC. The reduction was evident at all time points (D0, D7, D28). Concurrent trends for reduced eosinophil leucocytes and lymphocytes were also observed in the NAAGA group, although not statistically significant [1]. The comparator levocabastine is a potent, selective H1 antihistamine widely used for allergic conjunctivitis, making this a direct comparison between distinct mechanistic classes. [2]
| Evidence Dimension | Reduction in tear Eosinophil Cationic Protein (ECP) concentration over 28 days |
|---|---|
| Target Compound Data | Significant reduction in ECP levels at all time points (p = 0.023 vs. levocabastine) |
| Comparator Or Baseline | Levocabastine (0.05% ophthalmic suspension), a selective H1 antihistamine |
| Quantified Difference | p = 0.023 (statistically significant difference favoring Naaxia) |
| Conditions | Randomized, masked, pilot study; 23 VKC patients; bilateral treatment for 28 days; ECP measured in tears on D0, D7, and D28 [1] |
Why This Matters
This quantitative biomarker data demonstrates that Naaxia provides superior control of eosinophilic inflammation in VKC compared to a leading antihistamine, justifying its selection in severe allergic eye disease where antihistamines alone may be insufficient.
- [1] Leonardi A, Bremond-Gignac D, Bortolotti M, Violato D, Pouliquen P, Delval L, Grouin JM, Fregona IA. Clinical and biological efficacy of preservative-free NAAGA eye-drops versus levocabastine eye-drops in vernal keratoconjunctivitis patients. Br J Ophthalmol. 2007 Dec;91(12):1662-6. doi: 10.1136/bjo.2007.115915. View Source
- [2] NCT00357019. Study of the Clinical and Biological Efficacity of NAAXIA SINE® in Vernal Keratoconjunctivitis. ClinicalTrials.gov. View Source
